molecular formula C14H21ClN2O3 B4402462 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride

1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride

Cat. No.: B4402462
M. Wt: 300.78 g/mol
InChI Key: RIQVLALHZIEZRT-UHFFFAOYSA-N
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Description

1-[3-(3-Nitrophenoxy)propyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further connected to a nitrophenoxy group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride typically involves a multi-step process:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-[3-(4-nitrophenoxy)propyl]piperidine hydrochloride
  • 1-[3-(3-chlorophenoxy)propyl]piperidine hydrochloride
  • 1-[3-(3-methoxyphenoxy)propyl]piperidine hydrochloride

Comparison:

Properties

IUPAC Name

1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c17-16(18)13-6-4-7-14(12-13)19-11-5-10-15-8-2-1-3-9-15;/h4,6-7,12H,1-3,5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQVLALHZIEZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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